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molecular formula C14H22N2O2 B1280300 Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203662-66-2

Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1280300
M. Wt: 250.34 g/mol
InChI Key: RHQBJRGRDIJKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889702B2

Procedure details

To a solution of 1.40 g (5.59 mmol) of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (Chem. Pharm. Bull.; 52 (6), 675-687, 2004), in 10 mL of a 1N solution of sodium hydroxide in ethanol. 0.164 g (2.80 mmol) of Raney nickel is then added. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (60 psi) at room temperature for 2 hours. The resulting mixture is filtered through a Büchner funnel and the filtrate is then concentrated under reduced pressure. Dichloromethane is added, the aqueous phase is separated out and extracted three times with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 1.212 g of product are obtained in the form of a colourless oil, which is used without further purification in the following step.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.164 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:6][C:5]2([CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]2)[CH2:4]1)#[N:2].[OH-].[Na+]>C(O)C.[Ni]>[NH2:2][CH2:1][CH:3]1[CH2:6][C:5]2([CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10][CH2:11]2)[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.164 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through a Büchner funnel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane is added
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated out
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent, 1.212 g of product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a colourless oil, which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step

Outcomes

Product
Name
Type
Smiles
NCC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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